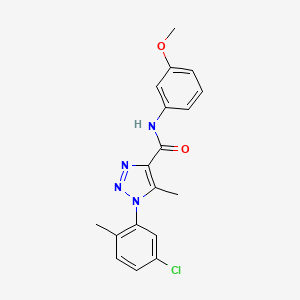
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18 H17 Cl N4 O2 |
| Molecular Weight | 356.81 g/mol |
| LogP | 3.8151 |
| Polar Surface Area | 57.105 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazole class. For instance, a study evaluating various triazole derivatives found that many exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 to 4.24 μM .
The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in rapidly dividing cells. Specifically, compounds similar to our target compound have shown TS inhibition with IC50 values notably lower than standard chemotherapeutic agents like Pemetrexed .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. In one investigation, several synthesized triazole compounds demonstrated potent antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents . The study reported that certain derivatives showed higher inhibition rates compared to traditional antibiotics, suggesting a promising alternative for treating bacterial infections.
Case Study 1: Anticancer Efficacy
A specific derivative related to our compound was tested against multiple cancer cell lines and exhibited potent antiproliferative effects. The study indicated that the presence of the chloro group at the 5-position significantly enhanced its anticancer efficacy . The results suggested that modifications in the molecular structure could lead to improved therapeutic agents.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of triazole derivatives found that compounds synthesized through “click” chemistry displayed remarkable antifungal and antibacterial properties . Among these, certain derivatives achieved inhibition rates significantly higher than those of metronidazole, underscoring the potential of triazoles in developing new antimicrobial therapies.
科学研究应用
Anticancer Activity
Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. Such findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In vitro testing of related triazole derivatives indicated a protective index against tumor cells that was significantly higher than standard chemotherapeutics such as doxorubicin. This suggests a promising avenue for developing new anticancer agents based on this compound's structure.
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented:
- Related compounds have shown effective inhibition against various bacterial strains, indicating that the triazole ring enhances membrane permeability and disrupts bacterial cell wall synthesis.
Case Study : A comparative study on the antimicrobial effects of triazole derivatives highlighted their potential as alternatives to traditional antibiotics, particularly in treating resistant bacterial strains.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-7-8-13(19)9-16(11)23-12(2)17(21-22-23)18(24)20-14-5-4-6-15(10-14)25-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNALJXMBVZQDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













